molecular formula C16H14N2O4 B5185245 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid

2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid

Cat. No.: B5185245
M. Wt: 298.29 g/mol
InChI Key: XEXGBUSUFLTTNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route often includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-({4-[(methylamino)carbonyl]anilino}carbonyl)benzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

2-[[4-(methylcarbamoyl)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGBUSUFLTTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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